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Compound of Interest

Compound Name: ethyl (5S)-5-cyano-L-prolinate

Cat. No.: B1312215

Proline, a unique secondary amino acid, imparts significant conformational rigidity to peptide
structures, making it a cornerstone in the design of peptidomimetics and therapeutic agents.[1]
Its derivatives are integral to a wide array of pharmaceuticals, including inhibitors for enzymes
like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4).[1][2][3] Ethyl
(5S)-5-cyano-L-prolinate emerges as a particularly valuable building block, combining the
foundational proline scaffold with two key functional groups: an ethyl ester for further synthetic
modification and a cyano (nitrile) group.

The nitrile moiety is far more than a simple functional group; it is a versatile pharmacophore
that has seen increasing use in modern drug design.[4][5] Its small size, metabolic stability, and
unique electronic properties allow it to serve as a bioisostere for carbonyl or hydroxyl groups,
participate in crucial hydrogen bonding interactions, and, most notably, act as a reversible
covalent "warhead" for inhibiting certain classes of enzymes, particularly serine proteases.[6]
This guide will dissect the properties, synthesis, and strategic utility of ethyl (5S)-5-cyano-L-
prolinate, positioning it as a key intermediate for advanced drug discovery campaigns.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's properties is fundamental to its application. Ethyl
(5S)-5-cyano-L-prolinate is a chiral molecule whose identity is defined by the specific
arrangement of its atoms. The key physicochemical data are summarized below.
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Property Value Source

Molecular Formula CsH12N202 [7]

Molecular Weight 168.19 g/mol [7]

CAS Number 435274-88-7 [8]
ethyl (2S,5S)-5-

IUPAC Name o N/A
cyanopyrrolidine-2-carboxylate
(Expected) Colorless to pale

Appearance ) ) N/A
yellow oil/solid

Boiling Point Data not readily available [7]

Melting Point Data not readily available [7]

The stereochemistry, designated as (5S), is critical. This specific configuration dictates the

three-dimensional orientation of the cyano group relative to the ethyl carboxylate at the C2

position, which is paramount for achieving stereospecific interactions with chiral biological

targets like enzyme active sites.

Synthesis and Purification Workflow

While a direct, published procedure for this specific molecule is not widely available, a robust

and logical synthetic route can be designed based on established organometallic chemistry

and stereoselective functionalization of proline derivatives.[1][9] The proposed pathway

involves two primary stages: esterification of L-proline and subsequent stereoselective

cyanation.

Proposed Synthetic Pathway
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Stage 1: Esterification

L-Proline

Ethanol (EtOH)
Thionyl Chloride (SOCIz2)
0°C to Reflux

(Ethyl L-prolinate)

Protection (e.g., Boc20)
DMAP, CH2Cl2

Stage 2: Stereoselective Cyanation

Y
G\I-Protected Ethyl L-prolinate)

1. Electrochemical Oxidation or
N-Bromosuccinimide (NBS)
2. Cyanide Source (e.g., TMSCN)
3. Deprotection (e.qg., TFA)

(Ethyl (58)—5—cyano—L—proIinat(9
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Caption: Proposed two-stage synthesis of ethyl (5S)-5-cyano-L-prolinate.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl L-prolinate

» Causality: This is a classic Fischer esterification. Thionyl chloride (SOCI2) is an excellent
choice as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is
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highly reactive towards the ethanol nucleophile. The byproducts (SO2 and HCI) are gaseous,
which helps drive the reaction to completion.

e Protocol:

o Suspend L-proline (1.0 eq) in absolute ethanol (approx. 5 mL per gram of proline) in a
round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

o Cool the suspension to 0°C in an ice bath.

o Slowly add thionyl chloride (1.2 eq) dropwise via an addition funnel. Caution: This reaction
is exothermic and releases HCI gas. Perform in a well-ventilated fume hood.

o After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4
hours, or until TLC analysis indicates the consumption of the starting material.

o Cool the reaction to room temperature and carefully remove the solvent under reduced
pressure.

o The resulting crude product, ethyl L-prolinate hydrochloride, can be used directly or
neutralized with a mild base (e.g., saturated NaHCOs solution) and extracted with an
organic solvent (e.g., ethyl acetate) to yield the free amine.

Stage 2: Stereoselective Cyanation

» Causality: Direct functionalization at the C5 position of proline is challenging. A common
strategy involves generating an N-acyliminium ion intermediate, which is then attacked by a
nucleophile.[1] Protecting the nitrogen (e.g., with a Boc group) is often necessary first. The
N-acyliminium ion can be formed via oxidation (electrochemically or with reagents like NBS).
The subsequent introduction of the cyanide source (e.g., Trimethylsilyl cyanide, TMSCN)
proceeds with stereocontrol influenced by the existing chiral center at C2. Final deprotection
yields the target compound.

e Protocol:

o Protection: Dissolve ethyl L-prolinate (1.0 eq) in dichloromethane (CH2Clz). Add Di-tert-
butyl dicarbonate (Bocz0, 1.1 eq) and a catalytic amount of DMAP. Stir at room
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temperature until the reaction is complete. Work up to isolate the N-Boc protected
intermediate.

o Cyanation: Dissolve the N-Boc-ethyl L-prolinate in an appropriate solvent like acetonitrile.
In a separate, non-nucleophilic solvent, add N-Bromosuccinimide (NBS) at a low
temperature (e.g., -78°C).

o Add Trimethylsilyl cyanide (TMSCN, 1.5 eq) and a Lewis acid catalyst (e.g., BF3-OEt2) to
the reaction mixture.

o Allow the reaction to proceed at low temperature, monitoring by TLC.

o Upon completion, quench the reaction carefully with a saturated aqueous solution of
NaHCO:s.

o Deprotection: After extraction and isolation, dissolve the crude product in CH2Clz and add
trifluoroacetic acid (TFA). Stir until the Boc group is cleaved.

o Neutralize and extract to isolate the crude final product.

Purification Workflow

Purification is essential to isolate the target compound from byproducts and unreacted starting
materials. A standard liquid chromatography approach is recommended.

S| a Gel Column Final Solvent | -~ L
»| ‘Chromatography }_" (TLC\/nfld‘ " eeeee ‘ < Pure Ethyl (58)-5-cyano-Lprolinate.__ >

Click to download full resolution via product page

Caption: Standard purification workflow for ethyl (5S)-5-cyano-L-prolinate.

Analytical Characterization
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Structural confirmation and purity assessment are non-negotiable. The following spectroscopic

methods are essential, and the table summarizes the expected key signals for verification.

Technique

Expected Signature

Rationale

1H NMR

~4.2 ppm (q, 2H), ~1.3 ppm (t,
3H)

Ethyl ester group (-OCH2CHs)

~4.5-4.8 ppm (m, 1H)

C5 proton (a to cyano group)

~3.8-4.0 ppm (m, 1H)

C2 proton (a to ester)

~2.0-2.5 ppm (m, 4H)

C3 and C4 methylene protons

Broad singlet (1H)

Secondary amine proton (-
NH-)

13C NMR ~170-175 ppm Ester carbonyl carbon (C=0)
~118-122 ppm Nitrile carbon (C=N)
Ester methylene carbon (-
~60-65 ppm
OCHz)
~58-62 ppm C2 carbon
~45-50 ppm C5 carbon
~14 ppm Ester methyl carbon (-CHs)

IR Spectroscopy

~2240-2260 cm—?

Strong, sharp C=N stretch

~1730-1750 cm—?

Strong C=0 (ester) stretch

~3300-3500 cm™1

N-H stretch (secondary amine)

Mass Spec (ESI+)

m/z = 169.097

[M+H]* calculated for
CsH12N202

Applications in Drug Development: A Focus on DPP-
4 Inhibition
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The true value of ethyl (5S)-5-cyano-L-prolinate lies in its application as a scaffold for potent
and selective enzyme inhibitors. A prime example is its use in developing inhibitors for
Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is a serine protease that inactivates incretin hormones (like GLP-1), which are crucial for
regulating blood glucose.[3][10] Inhibiting DPP-4 prolongs the action of these hormones,
making it an effective strategy for treating type 2 diabetes.[11] Many successful DPP-4
inhibitors, such as Vildagliptin and Saxagliptin, are proline mimetics. The mechanism often
involves the nitrile group acting as an electrophile that is reversibly attacked by the catalytic
serine residue (Ser630) in the enzyme's active site.[6]

Inhibitor Scaffold

Pyrrolidine Ring

R-Group
Cyano Group (C=N)
Binds in S1 Pocket Maodulates Selectivity Reversible Covalent Attack
(Shape Complementarity) & Potengy (Forms Heminital Adduct)

DPBE-4 Active $ite
\

S1 Pocket (Hydrophobic) Catalytic Triad S2 Pocket Ser630-OH

Click to download full resolution via product page
Caption: Interaction of a cyano-proline scaffold with the DPP-4 active site.

The (5S)-cyano stereocenter of the title compound is critical for correctly positioning the nitrile
for attack by the catalytic serine. The ethyl ester at the C2 position provides a convenient
handle for elaboration, allowing medicinal chemists to attach various functional groups (the "R-
Group" in the diagram) to optimize binding in other pockets of the enzyme (e.g., the S2 pocket),
thereby enhancing potency and selectivity.

Safety, Handling, and Storage
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While a specific Safety Data Sheet (SDS) for ethyl (5S)-5-cyano-L-prolinate may not be
universally available, prudent laboratory practices should be based on analogous compounds
containing ester, amine, and nitrile functionalities.[12][13]

o Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective
equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of
vapors and direct contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong acids or bases.

o Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl (5S)-5-cyano-L-prolinate is a high-value, synthetically accessible building block for drug
discovery. Its rigid, chiral proline core combined with a strategically placed, reactive nitrile
group makes it an ideal starting point for the rational design of enzyme inhibitors, particularly
for serine proteases like DPP-4. The synthetic and analytical protocols outlined in this guide
provide a framework for its preparation and validation, enabling researchers to leverage its
unique chemical architecture to advance the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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